molecular formula C₁₇H₁₉N₅O₅ B1145611 (2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol CAS No. 110505-76-5

(2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B1145611
CAS No.: 110505-76-5
M. Wt: 373.36
InChI Key:
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Description

(2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₁₉N₅O₅ and its molecular weight is 373.36. The purity is usually 95%.
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Scientific Research Applications

Biomass Conversion to Value-added Chemicals

5-Hydroxymethylfurfural (HMF) is a key intermediate derived from plant biomass that serves as a platform chemical for producing a wide range of monomers, polymers, fuels, and functional materials. The versatility of HMF and its derivatives highlights the potential of biomass as a renewable source for the chemical industry, aiming to replace non-renewable hydrocarbon sources. Significant advancements in the synthesis of HMF from hexose carbohydrates and lignocellulose have been made, underscoring the potential of such compounds in sustainable chemistry and materials science (Chernyshev et al., 2017).

Advanced Oxidation Processes for Environmental Remediation

Advanced oxidation processes (AOPs) utilize highly reactive species to degrade recalcitrant compounds in wastewater, demonstrating the relevance of purine derivatives in environmental science. These processes lead to the formation of various by-products and involve complex degradation pathways that are crucial for understanding the environmental fate of pharmaceuticals and pollutants. Research in this area contributes to the development of more efficient water treatment methods that mitigate the ecological impact of hazardous compounds (Qutob et al., 2022).

Peptide and Protein Studies

Compounds with structures similar to the given chemical are used in peptide and protein research, especially in studies involving the modification of peptides and proteins to understand their structure and function. For instance, the use of spin label probes like TOAC in peptide synthesis provides insights into peptide dynamics, secondary structure, and interactions with membranes. These studies are foundational for biophysical research and have applications in drug design, molecular biology, and the understanding of biological membranes (Schreier et al., 2012).

Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(3-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-2-1-3-10(24)4-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTVBCOBYCGDJR-LSCFUAHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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